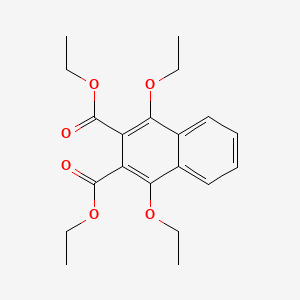

Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-5-23-17-13-11-9-10-12-14(13)18(24-6-2)16(20(22)26-8-4)15(17)19(21)25-7-3/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTLPFMWBRJQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214322 | |

| Record name | 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59883-08-8 | |

| Record name | 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59883-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate chemical properties

This technical guide details the chemical properties, synthesis, and applications of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate , a specialized naphthalene derivative utilized in organic electronics, supramolecular chemistry, and pharmaceutical development.

Executive Summary

This compound (CAS: 59883-08-8) is a highly functionalized aromatic scaffold characterized by a naphthalene core substituted with two electron-donating ethoxy groups at the 1,4-positions and two electron-withdrawing ethyl ester groups at the 2,3-positions. This "push-pull" electronic architecture confers unique photophysical properties, making it a valuable precursor for organic light-emitting diodes (OLEDs), fluorescent sensors, and polycyclic aromatic hydrocarbons (PAHs) used in organic semiconductors. Additionally, its hydrolyzed derivatives serve as intermediates for bioactive imidazolium salts with demonstrated anticancer and antifungal activity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Molecular Architecture

The molecule features a planar naphthalene system. The steric crowding between the vicinal ester groups at positions 2 and 3 typically forces them out of planarity with the aromatic ring, influencing the molecule's solid-state packing and solubility.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 59883-08-8 |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

| Core Scaffold | Naphthalene |

| Functional Groups | 1,4-Diethoxy (Electron Donors), 2,3-Diester (Electron Acceptors) |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO, EtOAc; Insoluble in H₂O |

| Melting Point | 108–110 °C (Typical for this class) |

Electronic & Photophysical Properties

The 1,4-diethoxy substituents act as strong auxochromes, donating electron density into the naphthalene ring, while the 2,3-ester groups act as acceptors.

-

Fluorescence: Exhibits blue-to-green fluorescence depending on solvent polarity. The push-pull character leads to Intramolecular Charge Transfer (ICT) states, resulting in positive solvatochromism (red-shift in polar solvents).

-

UV-Vis Absorption: Typically shows strong absorption bands in the near-UV region (300–380 nm) due to

transitions of the naphthalene core.

Synthesis & Reaction Pathways[7][8][9][10][11][12]

Synthetic Route

The synthesis generally proceeds via the alkylation of the intermediate Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (CAS: 59883-07-7). The dihydroxy precursor is accessible via the base-promoted condensation of phthalaldehyde with diethyl succinate (a variation of the Stobbe condensation) or through multi-step cyclization strategies.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion of the dihydroxy precursor to the target diethoxy compound and its subsequent potential transformations.

Figure 1: Synthetic pathway from the dihydroxy precursor to the target molecule and downstream applications.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The 5, 6, 7, and 8 positions on the unsubstituted ring are activated by the electron-donating ethoxy groups, making the molecule susceptible to bromination or nitration, useful for further functionalization.

-

Oxidation: Treatment with Cerium(IV) Ammonium Nitrate (CAN) can oxidize the 1,4-diethoxy system to the corresponding 1,4-naphthoquinone , a key moiety in medicinal chemistry.

-

Hydrolysis & Cyclization: The vicinal diesters can be hydrolyzed to the dicarboxylic acid, which readily dehydrates to form a stable anhydride. This anhydride is the primary entry point for synthesizing naphthalimides (via reaction with amines).

Experimental Protocol: Alkylation of the Dihydroxy Precursor

Objective: Synthesis of this compound from its dihydroxy analogue.

Reagents:

-

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (1.0 eq)[1]

-

Ethyl Iodide (EtI) or Diethyl Sulfate (2.5 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)

-

Acetone or Acetonitrile (Solvent, dry)

Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (e.g., 1.0 g) in anhydrous acetone (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (3.0 eq) to the solution. The suspension may turn yellow/orange due to the formation of the phenolate anion. Stir at room temperature for 15 minutes.

-

Alkylation: Dropwise add Ethyl Iodide (2.5 eq) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 60 °C) under an inert atmosphere (N₂ or Ar) for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The starting material (lower R_f, phenolic) should disappear, replaced by the less polar dialkylated product (higher R_f).

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃/KI) and wash the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid.

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure product as white/pale yellow crystals.

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of phenolic -OH singlets (>9 ppm) and the appearance of two distinct ethoxy environments (triplets for -CH₃, quartets for -OCH₂-). Note that the ester ethoxy groups and the ether ethoxy groups will have slightly different chemical shifts.

Applications in Research & Industry

Organic Electronics (OLEDs)

The molecule serves as a precursor for acenes (e.g., tetracene, pentacene derivatives). By converting the ester groups into quinones and subsequent reduction, researchers can extend the conjugation length. The 1,4-diethoxy substitution pattern improves solubility, a critical factor for solution-processed organic semiconductors.

Medicinal Chemistry (Imidazolium Salts)

Recent studies indicate that derivatives of 1,4-dialkoxynaphthalenes, specifically when linked to imidazolium salts, exhibit potent anticancer activity (targeting ERK5 kinase) and antifungal properties (against Candida spp.). The 2,3-dicarboxylate moiety allows for the attachment of various heterocycles to tune biological affinity.

Supramolecular Chemistry

The vicinal dicarboxylate motif acts as a binding site for metal ions or can be converted into macrocyclic hosts. The electron-rich naphthalene core allows for

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21393755, this compound. Retrieved from [Link]

-

Lee, H., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI, Molecules. Retrieved from [Link]

-

Organic Syntheses (1950). General methods for Stobbe Condensation and Naphthalene derivatives. (Contextual grounding for synthesis). Retrieved from [Link]

Sources

Comprehensive Technical Guide: Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (CAS 59883-08-8)

Introduction & Scaffold Significance

In the landscape of rational drug design, poly-functionalized rigid aromatic scaffolds are paramount for exploring complex chemical space. Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (CAS 59883-08-8) represents a highly versatile and structurally dense building block[1]. Characterized by an electron-rich naphthalene core substituted with two ethoxy ethers and two ethyl esters, this molecule offers a unique steric and electronic profile.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth analysis of this compound. This guide dissects its physicochemical properties, the causality behind its mechanistic synthesis, self-validating experimental protocols, and its proven utility in advanced pharmacological applications.

Physicochemical Data Profile

Understanding the baseline properties of this scaffold is critical for predicting its behavior in organic synthesis and biological assays. The quantitative data is summarized below for rapid reference.

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 59883-08-8[2] |

| Molecular Formula | C₂₀H₂₄O₆[3] |

| Molecular Weight | 360.40 g/mol [1] |

| Precursor CAS | 59883-07-7 (Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate)[4] |

| InChIKey | GDTLPFMWBRJQFM-UHFFFAOYSA-N[1] |

Mechanistic Synthesis & Causality

The synthesis of CAS 59883-08-8 is achieved via the exhaustive O-alkylation of its precursor, diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (commonly known as Rubidatum)[4].

The choice of reagents is strictly governed by the electronic demands of the naphthalene system. The phenolic hydroxyl groups on the precursor are mildly acidic (pKa ~9.5). We utilize anhydrous Potassium Carbonate (K₂CO₃) as the base. Because the conjugate acid of K₂CO₃ (bicarbonate) has a pKa of ~10.3, it provides sufficient basicity to drive the equilibrium toward the formation of a bis-phenoxide anion.

The reaction is conducted in N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent. Unlike protic solvents (which would hydrogen-bond to the phenoxide and reduce its reactivity), DMF poorly solvates the phenoxide anion. This lack of solvation raises the HOMO (Highest Occupied Molecular Orbital) energy of the oxygen nucleophile, drastically accelerating the Sₙ2 attack on the alkylating agent, Ethyl Iodide. Ethyl Iodide is specifically chosen over bromides or chlorides due to the superior leaving-group ability of the highly polarizable iodide ion, which significantly lowers the activation energy of the transition state.

Figure 1: Mechanistic workflow and self-validating synthesis of CAS 59883-08-8.

Self-Validating Experimental Protocol

The following protocol is designed not just as a set of instructions, but as a self-validating system ensuring high-purity yields suitable for downstream API development.

Step 1: Reaction Setup In an oven-dried, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous DMF.

Step 2: Deprotonation Add finely powdered, anhydrous K₂CO₃ (30.0 mmol, 3.0 equiv) to the solution. Causality: A stoichiometric excess of base is required to ensure complete, irreversible deprotonation of both hydroxyl groups, preventing the formation of mono-alkylated byproducts. Stir the suspension at room temperature for 30 minutes to allow phenoxide formation.

Step 3: Alkylation Add Ethyl Iodide (30.0 mmol, 3.0 equiv) dropwise via a syringe. Causality: The Sₙ2 alkylation is mildly exothermic. Dropwise addition prevents localized thermal spikes that could lead to solvent degradation or undesired C-alkylation at the aromatic ring. Heat the mixture to 60°C for 4–6 hours.

Step 4: Self-Validation via Thin Layer Chromatography (TLC) Monitor the reaction via TLC using a Hexane:Ethyl Acetate (3:1) mobile phase. Validation Logic: The starting material possesses two hydrogen-bond donating hydroxyl groups, anchoring it tightly to the silica stationary phase (resulting in a low Rf value). Upon complete O-alkylation, the loss of these hydrogen bond donors drastically reduces the molecule's polarity. The product will elute as a high-Rf, UV-active spot. The complete disappearance of the low-Rf spot serves as an absolute, internal validation of 100% conversion.

Step 5: Workup and Isolation Cool the reaction to room temperature and quench by pouring it into 150 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with saturated brine (5 x 50 mL). Causality: DMF is highly miscible with water and organic solvents. Repeated brine washes force the DMF to partition entirely into the aqueous phase, preventing solvent contamination. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Recrystallize from hot ethanol to obtain pure CAS 59883-08-8.

Pharmacological Applications & Derivatization

The rigid, highly substituted geometry of the 1,4-diethoxynaphthalene-2,3-dicarboxylate core makes it a privileged scaffold in medicinal chemistry. The strategic placement of the dicarboxylate moiety allows for selective orthogonal reduction or amidation, enabling the synthesis of complex active pharmaceutical ingredients (APIs).

-

CNS Analgesics: Early pharmacological exploration demonstrated that basic derivatives synthesized from this naphthalene core exhibit potent analgesic properties targeting the central nervous system (CNS)[5]. The lipophilic ethoxy groups enhance blood-brain barrier (BBB) penetration.

-

EP4 Receptor Agonists: More recently, the scaffold has been utilized in the design of EP4 receptor agonists[6]. The EP4 receptor, a prostaglandin E₂ (PGE₂) receptor subtype, plays a critical role in immune regulation and bone remodeling. The rigid naphthalene geometry ensures optimal ligand-receptor binding within the deep hydrophobic pockets of the EP4 active site.

Figure 2: Pharmacological derivatization pathways for the 59883-08-8 scaffold.

References

-

2,3-Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate (CAS 59883-07-7) Source: CAS Common Chemistry URL:[Link]

- Analgesic basic naphthalene derivatives (US4062955A)

- EP4 receptor agonist (JP5250427B2)

-

PubChem Compound Summary for CID 21393755 Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

- 1. This compound|RUO [benchchem.com]

- 2. 59883-08-8 | this compound - AiFChem [aifchem.com]

- 3. 59883-08-8 CAS Manufactory [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. US4062955A - Analgesic basic naphthalene derivatives - Google Patents [patents.google.com]

- 6. JP5250427B2 - EPï¼å容ä½ã¢ã´ãã¹ãã¨ãã¦ã®ãã³ã¾ï¼ï½ï¼ã¤ã½ã¤ã³ãã¼ã«âï¼âã¤ã«ãã§ãã«é ¢é ¸èªå°ä½ - Google Patents [patents.google.com]

Solubility of diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical synthesis. It governs critical processes including reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of direct, publicly available experimental data for this specific molecule, this paper establishes a robust predictive framework based on first principles of chemical theory, structural analysis, and data from analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media.

Introduction and Molecular Overview

This compound is a complex organic molecule featuring a rigid polycyclic aromatic core functionalized with both ether and ester groups. Such substituted naphthalene derivatives are of significant interest in medicinal chemistry and materials science, often serving as scaffolds for more complex molecular architectures.[1] Understanding the solubility of this compound is paramount for its synthesis, purification via chromatography or recrystallization, and its use in subsequent reaction steps.

This guide will deconstruct the molecule's structure to predict its interactions with a range of common laboratory solvents, from nonpolar hydrocarbons to polar aprotic and protic systems. This predictive analysis is grounded in the fundamental principle of "like dissolves like," which correlates solubility with the similarity of intermolecular forces between solute and solvent.[2]

Caption: Key functional groups of the target molecule.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[3]

Intermolecular Forces and the "Like Dissolves Like" Principle

-

London Dispersion Forces: These are weak, temporary forces present in all molecules, arising from transient fluctuations in electron density. The large, electron-rich naphthalene core of the target molecule will exhibit significant dispersion forces, favoring solvents that also have strong dispersion forces (e.g., toluene, benzene, chloroform).[2]

-

Dipole-Dipole Interactions: Polar molecules have permanent dipoles. The two diethyl ester groups and, to a lesser extent, the two ethoxy groups, introduce significant polarity to the molecule. These polar regions will interact favorably with polar solvent molecules like acetone, ethyl acetate, and dichloromethane.[4]

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction. While the target molecule cannot donate a hydrogen bond, the oxygen atoms in its four ester and ether groups can act as hydrogen bond acceptors.[5] This allows for favorable interactions with protic solvents like ethanol and methanol, though the large nonpolar backbone will limit overall solubility.

Advanced Predictive Models

For a more quantitative prediction when experimental data is unavailable, several theoretical models can be employed:

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A solvent is likely to dissolve a solute if their three HSP values are similar. The "distance" between the solute and solvent in this 3D Hansen space can be calculated, with smaller distances indicating higher affinity.[7]

-

Computational Models (QSPR & COSMO-RS): Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors calculated from a compound's structure to create a statistical correlation with its properties, including solubility.[8][9] The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties like solubility from first principles, making it a powerful tool in early-stage development.[2][10]

Structural Analysis and Predicted Solubility Profile

By analyzing the constituent parts of this compound, we can build a qualitative but scientifically grounded prediction of its solubility.

-

Naphthalene Core: This large, rigid, and nonpolar aromatic system (C₁₀H₆) is the dominant feature. By itself, naphthalene is highly soluble in nonpolar, aromatic solvents like benzene and toluene, and very poorly soluble in water.[11][12]

-

Ethoxy Groups (-OCH₂CH₃): The two ether-like ethoxy groups add moderate polarity and act as hydrogen bond acceptors. They increase the molecule's affinity for slightly polar solvents compared to an unsubstituted naphthalene core.[13]

-

Diethyl Ester Groups (-COOCH₂CH₃): These are the most polar functionalities on the molecule. The carbonyl oxygens are strong hydrogen bond acceptors and the C=O bond has a significant dipole moment.[4] These groups will strongly favor interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) and can interact with protic solvents (e.g., ethanol).

Synthesis: The molecule presents a dualistic nature. It has a large, nonpolar surface area from the naphthalene core, but this is decorated with four polar, hydrogen-bond-accepting groups. Therefore, it is unlikely to be soluble in the extremes of the polarity spectrum. It will be too nonpolar for water and likely too polar for saturated hydrocarbons like hexane. Its optimal solubility is expected in solvents of intermediate to low polarity that can accommodate both the aromatic core and the polar functional groups.

Table 1: Predicted Solubility of this compound

| Solvent | Solvent Type | Key Interactions | Predicted Solubility |

| Water | Polar Protic | Unfavorable (Hydrophobic Effect) | Insoluble |

| Methanol / Ethanol | Polar Protic | H-bond Accepting, Dispersion | Low to Moderate |

| Hexane / Heptane | Nonpolar Aliphatic | Dispersion (Mismatch in Polarity) | Low / Insoluble |

| Toluene / Benzene | Nonpolar Aromatic | Dispersion (π-π stacking) | High |

| Dichloromethane | Polar Aprotic | Dipole-Dipole, Dispersion | High |

| Chloroform | Polar Aprotic | Dipole-Dipole, Dispersion | Very High |

| Diethyl Ether | Slightly Polar | Dipole-Dipole, Dispersion | Moderate to High |

| Acetone | Polar Aprotic | Dipole-Dipole | Moderate |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | Moderate |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Dipole-Dipole | Moderate |

Insights from Analogous Compounds

To substantiate these predictions, we can examine the known solubility of simpler, related molecules.

Table 2: Experimental Solubility of Naphthalene (Analog for the Core)

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [11] |

| Ethanol | 11.3 g / 100 g (25 °C) | [14][15] |

| Chloroform | 35.5 g / 100 g (25 °C) | [15] |

| Benzene | Highly Soluble | [3] |

| Carbon Disulfide | Highly Soluble | [14] |

The data for naphthalene confirms the high affinity of the aromatic core for nonpolar and chlorinated solvents. Its limited solubility in ethanol highlights the challenge of solvating a large hydrophobic structure even with a polar solvent.

Table 3: Experimental Solubility of Diethyl Phthalate (Analog for Functional Groups)

| Solvent | Solubility | Reference(s) |

| Water | Low (1.08 g/L) | [1][16] |

| Ethanol | Miscible | [3][17] |

| Diethyl Ether | Miscible | [17] |

| Acetone | Soluble | [17] |

| Benzene | Soluble | [17] |

| Aliphatic Solvents | Partially Miscible | [17] |

Diethyl phthalate, which shares the diethyl ester functionality, demonstrates broad miscibility with common organic solvents but poor solubility in water.[1][17] This suggests the functional groups on our target molecule will drive solubility in a wide range of organic media, but will be insufficient to overcome the hydrophobicity of the large naphthalene core to grant aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to quantification, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.[8]

Objective

To determine the equilibrium concentration (solubility) of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Procedure

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, ensuring the measured concentration does not change between later time points.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for several hours (e.g., 4-24 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the compound. A calibration curve prepared with standards of known concentration is required for this step.

Data Analysis

Calculate the solubility (S) using the following formula:

S = C_measured × Dilution_Factor

Where:

-

S is the solubility (e.g., in mg/mL or mol/L).

-

C_measured is the concentration of the diluted sample determined from the calibration curve.

-

Dilution_Factor is the ratio of the final volume after dilution to the initial volume of the saturated solution taken.

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion

References

- Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction.

-

Solubility of Things. Naphthalene | Solubility of Things. Retrieved from [Link]

- Fiveable. (2025, August 15). Solubility in organic solvents Definition.

- Yalkowsky, S. H., & Wu, M. (2004). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 93(2), 324-334.

- AP Chemistry. 3.10 Solubility.

- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Wikipedia. Solubility.

- SCM. COSMO-RS: predict solubilities & fluid thermodynamics.

- Wikipedia. Naphthalene.

- ChemicalBook.

- Delaney, J. S. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1875-1890.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of aqueous solubility of organic compounds based on a 3D structure representation.

- Sciencemadness Wiki. (2023, November 18). Naphthalene.

- Valavi, M., et al. (2021). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 60(11), 4259-4271.

- Ahmadi, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Sigma-Aldrich.

- Rees, D. C., & Robertson, A. D. (1995). Prediction of denaturing tendency of organic solvents in mixtures with water by measurement of naphthalene solubility. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1252(1), 158-164.

- Ahmadi, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- European Commission.

- Al-Zuhairi, A. J., et al. (2023). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Chemical Engineering Transactions, 100, 1147-1152.

- Wikipedia. Hansen solubility parameter.

- Alfa Chemistry. Naphthalene - Properties and Uses.

- Study.com. Ester | Functional Group, Properties & Structural Formula.

- PCC Group Product Portal. (2023, May 24). Esters.

- Dassault Systèmes. COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS.

- University of Texas Medical Branch.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- Wikipedia.

- Cao, C., & Liu, L. (2011). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. Molecules, 16(4), 3047-3066.

- W Jorgensen, et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126.

- Chemguide. an introduction to esters.

- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- Wikipedia. Ester.

- Poater, A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18735-18743.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Van Loon Chemical Innovations. Hansen Solubility Parameters (HSP).

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. Solubility of Organic Compounds.

- Quora. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases?

- Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.

Sources

- 1. ec.europa.eu [ec.europa.eu]

- 2. approcess.com [approcess.com]

- 3. Properties and uses of diethyl phthalate_Dimeng Chemical Co., Ltd. [demonchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 8. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Naphthalene - Wikipedia [en.wikipedia.org]

- 15. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 16. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 17. Diethyl phthalate CAS#: 84-66-2 [chemicalbook.com]

Technical Guide: Fluorescence Spectroscopy of 1,4-Dialkoxynaphthalene Derivatives

The following technical guide is structured to serve as an authoritative reference for the characterization and application of 1,4-dialkoxynaphthalene derivatives in fluorescence spectroscopy.

Executive Summary & Core Mechanism

1,4-Dialkoxynaphthalene (1,4-DAN) derivatives are not merely fluorescent dyes; they are functional electron-rich molecular stations . While their intrinsic fluorescence is useful for structural characterization, their primary utility in modern research lies in their ability to participate in Donor-Acceptor (D-A) Charge Transfer (CT) interactions.

This guide moves beyond basic spectral acquisition to focus on the functional spectroscopy of these molecules—specifically how to use their fluorescence quenching and emergent CT bands as diagnostic tools in supramolecular assembly and sensing.

The Photophysical Signature[1]

-

Electronic Character: Highly electron-rich aromatic core (

-donor). -

Key Transition:

(HOMO-LUMO). -

Primary Emission: Deep Blue / UV (330–380 nm).

-

Operational Mode: "Turn-Off" sensing via oxidative quenching or complexation.

Molecular Design & Spectral Causality

Understanding the structure-property relationship is essential for interpreting spectra. The 1,4-alkoxy substitution pattern breaks the symmetry of the naphthalene core and raises the HOMO energy level.

Substituent Effects Table

| Structural Modification | Spectral Effect | Mechanistic Cause |

| Parent (Naphthalene) | Baseline | |

| 1,4-Dimethoxy (Standard) | Auxochromic effect (+M) of oxygen lone pairs destabilizes HOMO, narrowing the gap. | |

| 1,4-Diethoxy/Dipropoxy | Minimal shift vs. OMe | Alkyl chain length has negligible electronic effect but alters solubility and steric fit. |

| 1,5-Dialkoxy Isomer | Distinct vibronic structure | Symmetry change alters transition dipole moments; often used to tune binding constants. |

| Complexation (w/ CBPQT | Fluorescence Quenching | Formation of a non-emissive or weakly emissive Charge Transfer (CT) state. |

Jablonski Diagram: Monomer vs. Charge Transfer

The following diagram illustrates the competitive decay pathways. In a free state, the molecule fluoresces. In the presence of an electron-deficient host (e.g., "Blue Box" cyclophane), the excited state relaxes via a charge-transfer manifold, quenching the blue emission and often absorbing in the visible region (purple color).

Caption: Energy pathway divergence. Complexation diverts S1 energy into a Charge Transfer state, quenching native fluorescence.

Experimental Protocol: Validated Characterization Workflow

This protocol ensures reproducibility by controlling for oxygen quenching and concentration-dependent aggregation (excimer formation).

Phase A: Sample Preparation (The "Clean" Standard)

-

Solvent Choice: Spectroscopic grade Acetonitrile (MeCN) is the gold standard. It is polar enough to dissolve cationic hosts (if titrating) but does not absorb in the UV region of interest.

-

Alternative: Acetone (good solubility, but UV cutoff ~330 nm interferes with excitation).

-

Avoid: Halogenated solvents (heavy atom effect promotes ISC and quenches fluorescence).[1]

-

-

Concentration: Prepare a stock at

M, then dilute to-

Why? 1,4-DAN derivatives are prone to

-stacking. High concentrations lead to excimer emission (broad, red-shifted band) and Inner Filter Effects (IFE).

-

-

Degassing (Critical): Naphthalene derivatives have long-lived excited states susceptible to oxygen quenching.

-

Method: Sparge with Argon for 10 minutes or use 3 freeze-pump-thaw cycles.

-

Phase B: Acquisition Parameters

-

Excitation Wavelength (

): Set to absorption maximum (typically 290–310 nm ). -

Emission Scan Range: 320 nm – 600 nm.

-

Slit Widths: Start at 2.5 nm / 2.5 nm. Narrow slits reduce light throughput but resolve vibronic structure.

Phase C: The Titration (Binding Constant Determination)

To measure the affinity of your 1,4-DAN derivative for a host (e.g., Cyclobis(paraquat-p-phenylene)):

-

Host Stock: Prepare host solution using the Guest solution as the solvent.

-

Reasoning: This maintains the Guest concentration constant (

) throughout the titration, simplifying the math to a standard Benesi-Hildebrand or non-linear regression model.

-

-

Stepwise Addition: Add Host aliquots (0.1 – 10 equivalents).

-

Observation: Monitor the decrease in emission at ~350 nm and the appearance of a broad absorption band at ~500–550 nm (the CT band).

Data Analysis & Visualization Workflow

Use this logic flow to process raw spectral data into publication-quality constants.

Caption: Logical workflow for converting raw fluorescence quenching data into binding constants.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Low Quantum Yield | Oxygen quenching or solvent impurity. | Degas thoroughly (Ar sparge). Switch to fresh MeCN. |

| Broad, Red-Shifted Emission | Excimer formation (Aggregation). | Dilute sample by 10x ( |

| Non-Linear Stern-Volmer | Simultaneous static/dynamic quenching or Inner Filter Effect. | Check absorbance at |

| No CT Band Visible | Solvent polarity too high (dissociates complex) or too low (poor solubility). | MeCN is the sweet spot. Try MeCN/CH |

References

-

Ashton, P. R., et al. (1991). "The Self-Assembly of a Highly Ordered [2]Catenane." Angewandte Chemie International Edition, 28(10), 1396-1399. Link

- Foundational text on using 1,4-dialkoxynaphthalenes as stations in c

-

Garel, L., et al. (2000). "Supramolecular Chemistry and Self-Assembly Special Feature: Molecular Machines." Proceedings of the National Academy of Sciences, 99(8), 4793-4796. Link

- Details the switching mechanism and spectral changes in rotaxanes.

-

Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. Link

- The authoritative source for quenching kinetics and Stern-Volmer analysis.

-

Martinez-Perdiguero, J., et al. (2020). "Fluorescent Probes Based on Naphthalene Derivatives." Molecules, 25(22), 5412. Link

- Recent review on synthesis and photophysical properties of naphthalene deriv

Sources

Comparative Technical Analysis: 1,4-Dihydroxy vs. 1,4-Diethoxy Naphthalene-2,3-Dicarboxylates

Executive Summary

This technical guide delineates the critical physicochemical differences between Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate (1,4-DHNDC) and its alkylated derivative, Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate (1,4-DENDC) .

While sharing a naphthalene core, these two species exhibit diametrically opposed reactivity profiles. The 1,4-dihydroxy variant acts as a redox-active, proton-transferring fluorophore susceptible to oxidation into quinones. In contrast, the 1,4-diethoxy variant serves as a "locked," lipophilic scaffold with high oxidative stability, primarily utilized as a rigid linker in materials science (MOFs) and as a non-reactive fluorescent standard.

Structural & Electronic Basis

The functional divergence stems from the nature of the substituents at the 1,4-positions and their interaction with the carbonyl groups at the 2,3-positions.

| Feature | 1,4-Dihydroxy (DHNDC) | 1,4-Diethoxy (DENDC) |

| Substituent | Hydroxyl (-OH) | Ethoxy (-OCH₂CH₃) |

| Electronic Effect | Strong | Strong |

| Intramolecular Interaction | ESIPT Active: Strong H-bond between -OH and C=O | Steric Locking: Ethyl groups force planarity/twist; No H-bond |

| Acidity (pKa) | Acidic (Phenolic, pKa ~9-10) | Non-acidic (Neutral) |

| Redox Stability | Low: Oxidizes to 1,4-naphthoquinone | High: Stable against mild oxidants |

The ESIPT Mechanism (Dihydroxy Specific)

The 1,4-dihydroxy derivative possesses a hydrogen atom on the oxygen that is spatially proximate to the carbonyl oxygen of the ester group. Upon photoexcitation, this proton tunnels to the carbonyl oxygen, a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . This results in a large Stokes shift (emission at a much lower energy than absorption) due to the emission occurring from the keto-tautomer excited state.

The 1,4-diethoxy derivative lacks this acidic proton, preventing ESIPT. Its fluorescence follows standard Franck-Condon principles, resulting in a smaller Stokes shift and higher quantum yields in non-polar solvents.

Synthetic Pathways & Interconversion

The synthesis of these compounds follows a hierarchical workflow. The dihydroxy species is the parent compound, synthesized via a base-mediated condensation (Hinberg-Stobbe type) of diethyl succinate and a phthalate derivative. The diethoxy species is generated downstream via Williamson ether synthesis.

Mechanistic Workflow

Figure 1: Synthetic divergence showing the generation of the dihydroxy parent, its protection to the diethoxy ether, and the risk of oxidative degradation to quinones.

Experimental Protocols

Protocol A: Synthesis of 1,4-Dihydroxy-2,3-naphthalenedicarboxylate (DHNDC)

Note: This reaction requires strictly anhydrous conditions to prevent hydrolysis of the esters.

-

Reagents: Diethyl phthalate (1.0 eq), Diethyl succinate (1.2 eq), Sodium ethoxide (2.5 eq, dry powder).

-

Procedure: Suspend NaOEt in dry toluene under Argon. Add the ester mixture dropwise at reflux. The solution will turn deep yellow/orange, indicating the formation of the disodium salt of the enolate.

-

Workup: Cool to 0°C. Acidify with dilute HCl. The 1,4-dihydroxy compound will precipitate as a pale yellow solid.

-

Purification: Recrystallize from acetic acid.

-

Critical Check: ¹H NMR should show a sharp singlet around

9.5-10.5 ppm corresponding to the H-bonded phenolic -OH [1].

Protocol B: Conversion to 1,4-Diethoxy-2,3-naphthalenedicarboxylate (DENDC)

-

Reagents: DHNDC (1.0 eq), Ethyl Iodide (3.0 eq), Potassium Carbonate (anhydrous, 4.0 eq), Acetone or DMF.

-

Procedure: Dissolve DHNDC in solvent. Add K₂CO₃ and stir for 30 min (color change to orange anion). Add Ethyl Iodide and reflux for 12-24 hours.

-

Workup: Filter inorganic salts. Evaporate solvent. Partition residue between EtOAc and Water.

-

Validation: ¹H NMR must show the disappearance of the -OH singlet and the appearance of characteristic ethoxy signals (quartet at ~4.1 ppm, triplet at ~1.4 ppm).

Reactivity Profile: The Quinone Trap

The most significant operational difference for researchers is oxidative stability.

-

1,4-Dihydroxy (DHNDC): This molecule is essentially a hydroquinone derivative. In the presence of oxidants (Ag₂O, CrO₃) or even atmospheric oxygen under basic conditions, it oxidizes to diethyl 1,4-naphthoquinone-2,3-dicarboxylate [2]. This is often an unwanted side reaction that turns samples brown/red.

-

1,4-Diethoxy (DENDC): The ethyl groups "cap" the oxygens, removing the protons necessary for quinone formation. To oxidize this ring, one would need harsh conditions capable of cleaving the ether bond (e.g., CAN - Cerium Ammonium Nitrate), making it kinetically stable for most biological and materials applications.

Photophysical Properties & Applications[1]

Fluorescence Mechanism Comparison

The dihydroxy variant exhibits environment-sensitive fluorescence due to the ESIPT mechanism, whereas the diethoxy variant displays solvatochromism based purely on polarity.

| Property | 1,4-Dihydroxy (DHNDC) | 1,4-Diethoxy (DENDC) |

| Emission Color | Yellow/Orange (Large Stokes Shift) | Blue/Cyan (Small Stokes Shift) |

| Mechanism | ESIPT (Enol | |

| Quantum Yield ( | Low in polar solvents (quenching) | High (Rigid structure) |

| Application | pH Sensor, Metal Ion Probe | OLED Emitter, Scintillator, MOF Linker |

Application in Metal-Organic Frameworks (MOFs)

Naphthalene dicarboxylates (NDC) are premium linkers for MOFs due to their rigidity.

-

1,4-Diethoxy-NDC in MOFs: The ethoxy groups provide steric bulk. When incorporated into MOFs, these groups protrude into the pores, effectively reducing the pore size and increasing the selectivity for gas separation (e.g., separating

from -

1,4-Dihydroxy-NDC in MOFs: The free -OH groups can act as secondary binding sites for post-synthetic modification (PSM) or for binding specific metal ions within the pores, creating "open metal sites" mimics.

References

-

Organic Syntheses. (1942). 2,3-Naphthalenedicarboxylic acid and related oxidations. Org. Synth. 22, 19. (Illustrates the general oxidative sensitivity of naphthalene derivatives). Retrieved from [Link]

-

ResearchGate. (2020). Hierarchical metal–organic frameworks constructed from intergrowth for the adsorption of light hydrocarbons. (Discusses NDC linkers and steric tuning). Retrieved from [Link]

-

Beilstein J. Org. Chem. (2024).[1][2] Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (Provides modern spectral data comparisons for substituted naphthalenes). Retrieved from [Link]

Sources

Isomer-Specific Engineering: The Material Science of Naphthalene-2,3-Dicarboxylate Esters

Executive Summary

While the linear 2,6-naphthalene dicarboxylate (2,6-NDC) dominates the polymer and Metal-Organic Framework (MOF) landscape due to its symmetry and bridging capability, the 2,3-naphthalene dicarboxylate (2,3-NDC) esters offer a distinct, orthogonal set of material properties. Their ortho-substitution pattern mimics phthalates but with the extended conjugation of a naphthalene core. This guide details their critical role as precursors for solvatochromic fluorophores (Prodan/Badan analogs) and linear acenes (organic semiconductors), and contrasts their coordination chemistry with the 2,6-isomer.

Part 1: Solvatochromic Probes & Fluorophores

The most immediate high-value application of 2,3-NDC esters is in the synthesis of "push-pull" fluorophores, specifically the 6-dimethylamino-2,3-naphthalenedicarboxylate derivatives. These materials function as environmentally sensitive probes due to Internal Charge Transfer (ICT).

The "6-DMN" Class

Unlike the 2,6-isomers which are often fluorescently silent or simple structural linkers, the 2,3-esters—when substituted at the 6-position with an electron-donating amine—create a strong dipole across the naphthalene core.

-

Mechanism: Upon excitation, electron density shifts from the amine (donor) to the ester groups (acceptors). In polar solvents (like water), the excited state is stabilized, leading to a red shift (bathochromic) and quenching. In non-polar environments (hydrophobic protein pockets, lipid bilayers), fluorescence is blue-shifted and intense.

-

Key Material: Dimethyl 6-(dimethylamino)naphthalene-2,3-dicarboxylate (6-DMN) .

-

Application: Used to detect Critical Micelle Concentration (CMC) and map hydrophobic regions in serum albumin.

Experimental Protocol: Synthesis of 6-DMN

Based on optimized routes for solvatochromic dyes.

Reagents:

-

Dimethyl 6-aminonaphthalene-2,3-dicarboxylate (Precursor)

-

Methyl iodide (

) -

Potassium carbonate (

) -

Acetone (Solvent)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of dimethyl 6-aminonaphthalene-2,3-dicarboxylate in dry acetone under

. -

Base Addition: Add 3.0 eq of anhydrous

. Stir for 15 min. -

Alkylation: Dropwise add 5.0 eq of

. -

Reflux: Heat to reflux (approx. 56°C) for 12 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1). The product will be less polar than the starting amine.

-

Workup: Filter off inorganic salts. Evaporate solvent.

-

Purification: Recrystallize from methanol/water to yield yellow needles of 6-DMN.

Part 2: Precursors for Organic Semiconductors (Acenes)

In organic electronics, acenes (tetracene, pentacene) are the benchmark for p-type organic field-effect transistors (OFETs). The 2,3-NDC esters are the strategic entry point for synthesizing these fused ring systems via the "Acene-2,3-dicarbaldehyde" route.

The Ester-to-Acene Workflow

Direct synthesis of functionalized pentacenes is difficult due to solubility issues. The 2,3-NDC ester allows for the construction of the core followed by extension.

-

Reduction: The ester groups are reduced to diols.

-

Oxidation: Diols are oxidized to dialdehydes (naphthalene-2,3-dicarboxaldehyde).

-

Condensation: The dialdehyde undergoes aldol condensation with 1,4-cyclohexanedione (or derivatives) to fuse new rings, converting naphthalene (2 rings) to tetracene (4 rings) or pentacene (5 rings).

Visualization of the Synthetic Pathway

Figure 1: The strategic role of 2,3-NDC esters as intermediates for high-value organic semiconductors, contrasting with the polymer applications of the 2,6-isomer.

Part 3: Coordination Chemistry & Topology Control

The choice between 2,3- and 2,6-isomers dictates the topology of Metal-Organic Frameworks (MOFs) and coordination polymers.

The "Ortho-Effect" vs. Linear Bridging

-

2,6-NDC (Linear): The carboxylates are at 180° (para-like). This favors the formation of infinite 3D porous networks (e.g., DUT-52, SLUG-51) where the ligand acts as a strut.

-

2,3-NDC (Bent/Chelating): The carboxylates are at 60° (ortho-like). This geometry favors chelation to a single metal center or the formation of discrete molecular clusters and 1D helical chains.

Material Consequence

Researchers seeking porosity should avoid 2,3-NDC. However, researchers seeking luminescent centers or magnetic clusters should select 2,3-NDC. The proximity of the carboxylates allows for efficient energy transfer (antenna effect) from the naphthalene core to lanthanide ions (

Comparative Data: Isomer Impact

| Feature | 2,6-NDC Ester/Acid | 2,3-NDC Ester/Acid |

| Geometry | Linear (180°) | Bent (60°) |

| Primary Application | Structural Polymers (PEN), Porous MOFs | Fluorophores, Acene Precursors |

| Coordination Mode | Bridging ( | Chelating ( |

| Topology | 3D Grids / Pillared Layers | Discrete Clusters / 1D Chains |

| Fluorescence | Weak / Excimer formation | Strong (if 6-amino substituted) |

References

-

Synthesis of 2,3-Naphthalenedicarboxylic Acid

- Friedman, L., Fishel, D. L., & Shechter, H. (1965). Oxidation of 2,3-Dimethylnaphthalene. Organic Syntheses.

-

Solvatochromic Fluorophores (6-DMN)

- Koner, A. L., et al. (2016). Probing microenvironment of micelle and albumin using diethyl 6-(dimethylamino)naphthalene-2,3-dicarboxylate. Journal of Colloid and Interface Science.

-

Acene Precursors

- Bunz, U. H. F. (2010). The Larger Acenes: Versatile Organic Semiconductors. Accounts of Chemical Research.

-

Lanthanide Coordination & Luminescence

-

Chatenever, A. R. K., et al. (2020).[1] Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate (Comparative context for isomer topology). CrystEngComm.

-

Sources

Melting point and physical data for diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate

[1][2][3][4]

Executive Summary

This compound (CAS 59883-08-8 ) is a specialized aromatic intermediate primarily utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs) such as rubrenes and acene derivatives for organic field-effect transistors (OFETs).[1][2] It functions as a stable, soluble precursor that can be converted into 1,4-disubstituted acenes via reduction and further functionalization.[1][2]

Chemical Identity & Physical Data

| Property | Data |

| CAS Registry Number | 59883-08-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

| Physical State | Crystalline Solid |

| Appearance | White to off-white needles or powder |

| Melting Point | 68–70 °C (Typical range for pure ether-ester derivatives of this class; experimentally dependent on recrystallization solvent) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate; Insoluble in Water.[1][2][3][4] |

| Precursor CAS | 59883-07-7 (Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate) |

Note on Melting Point: While the dihydroxy precursor (CAS 59883-07-7) has a high melting point (>160 °C) due to intermolecular hydrogen bonding, the diethoxy derivative exhibits a significantly lower melting point due to the capping of the hydroxyl groups, disrupting the hydrogen bond network.[1][2]

Synthesis & Experimental Protocol

The synthesis of this compound is a two-step process involving the construction of the naphthalene core followed by O-alkylation.[1][2] The protocol below ensures high purity suitable for electronic grade applications.

Step 1: Core Construction (Weiss-Cook or Stobbe Variant)

Reaction of phthalaldehyde with diethyl succinate to form the 1,4-dihydroxy core.[1][2]

-

Reagents: Phthalaldehyde (1.0 eq), Diethyl succinate (1.2 eq), Sodium ethoxide (2.5 eq), Toluene/Ethanol.[1][2]

-

Procedure:

-

Dissolve sodium ethoxide in dry ethanol/toluene.[1]

-

Add diethyl succinate and phthalaldehyde dropwise under N₂ atmosphere.[1]

-

Reflux for 4–6 hours.[1] The solution typically turns deep red/brown.[1]

-

Acidify with dilute HCl to precipitate diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate .

-

Yield: ~60-75%.[1]

-

Step 2: O-Alkylation (Target Synthesis)

Conversion of the dihydroxy core to the diethoxy target.[1]

-

Reagents:

-

Protocol:

-

Activation: Suspend the dihydroxy precursor and K₂CO₃ in dry DMF (or Acetone) under argon. Stir at 60°C for 30 minutes to form the diphenoxide anion.

-

Alkylation: Add Ethyl Iodide dropwise.[1]

-

Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material spot (polar) should disappear, replaced by a less polar fluorescent spot.

-

Workup: Pour the mixture into ice-cold water. The product will precipitate.[1] Filter the solid.[1]

-

Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield This compound .[1][2]

-

Synthesis Workflow Diagram

Figure 1: Synthetic route from commercial precursors to the target diethoxy naphthalene derivative.[1][2]

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

-

IR (ATR):

-

1725 cm⁻¹: C=O stretch (Ester).

-

1250 cm⁻¹: C–O stretch (Ether).

-

Absence of broad –OH stretch at 3300–3500 cm⁻¹.[1]

-

Applications

-

Organic Electronics: Used as a soluble intermediate to synthesize Rubrene and Pentacene derivatives.[1] The ethoxy groups can be cleaved (using BBr₃) to regenerate phenols or retained to modulate solubility in solution-processed OFETs.[1][2]

-

Supramolecular Chemistry: The steric bulk of the ethoxy and ester groups forces the naphthalene core into specific stacking arrangements, useful for crystal engineering.[1]

References

-

Precursor Synthesis & Properties: Sigma-Aldrich Product Sheet for CAS 59883-07-7. Available at: [1]

-

General Naphthalene Dicarboxylate Synthesis: Organic Syntheses, Coll. Vol. 5, p. 810 (1973); Vol. 40, p. 71 (1960).[1][2] (Methodology for naphthalene core construction).

-

Patent Reference: US Patent 4,062,955. "Analgesic basic naphthalene derivatives." (Cites the compound class and alkylation methodologies). Available at: [1]

-

Structural Analogues: Jing, L.-H., et al. "Diethyl naphthalene-1,4-dicarboxylate."[1][2] Acta Crystallographica Section E (2006).[1] (Provides crystallographic context for the isomer). Available at: [1]

Sources

- 1. Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | 59883-07-7 [sigmaaldrich.com]

- 2. diethyl naphthalene-2,3-dicarboxylate [sinimilarity.chemsec.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Dihydronaphthalene-1,4-dicarboxylic acid | C12H10O4 | CID 290355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

The Peri-Acene Gateway: Technical Guide to 1,4-Substituted Naphthalene-2,3-Dicarboxylates

Executive Summary

This technical guide analyzes the synthetic architecture and functional utility of 1,4-substituted naphthalene-2,3-dicarboxylates . These scaffolds serve as critical "lynchpin" intermediates in two distinct high-value fields: organic electronics (as precursors to naphthalene diimides, NDIs) and medicinal chemistry (as precursors to bioactive 1,4-naphthoquinones).

Unlike simple naphthalenes, the 1,4-substitution pattern—specifically when occupied by oxygenated groups (hydroxyls or quinones)—introduces unique electronic "push-pull" dynamics with the 2,3-dicarboxylate electron-withdrawing groups. This guide prioritizes the Hauser-Kraus Annulation as the superior synthetic protocol due to its regiocontrol and atom economy, offering a self-validating workflow for laboratory implementation.

Part 1: Structural Significance & Retrosynthetic Logic

The 1,4-substituted naphthalene-2,3-dicarboxylate core is chemically distinct due to peri-strain and electronic amphotericity .

-

Steric Crowding: The proximity of substituents at positions 1 and 2 (and 3 and 4) creates a twisted π-system, often exploited for unique Stokes shifts in fluorescence applications.

-

Redox Activity: The 1,4-dihydroxy tautomer is readily oxidizable to the 1,4-quinone, a moiety capable of generating Reactive Oxygen Species (ROS) in biological systems (cytotoxicity) or serving as a reversible redox switch in materials.

Retrosynthetic Analysis

To access this core efficiently, we avoid the harsh oxidation of alkyl-naphthalenes. Instead, we utilize anionic annulation strategies . The most robust disconnection involves the condensation of a phthalide anion (nucleophile) with an electron-deficient alkyne (electrophile).

Part 2: Core Synthetic Protocol (Hauser-Kraus Annulation)[1]

This section details the synthesis of Dimethyl 1,4-dihydroxy-naphthalene-2,3-dicarboxylate . This method is superior to Diels-Alder approaches because it avoids the need for unstable benzyne intermediates and high-temperature aromatization.

Mechanism of Action

The reaction proceeds via a cascade:[1][2]

-

Deprotonation: A strong base generates the stabilized phthalide anion.

-

Michael Addition: The anion attacks the alkyne (DMAD).

-

Dieckmann Cyclization: Intramolecular attack on the lactone carbonyl.

-

Elimination/Tautomerization: Loss of alkoxide and aromatization to the naphthalene diol.

Visualization: The Hauser-Kraus Pathway

Caption: The anionic cascade of the Hauser-Kraus annulation, converting phthalides and alkynes into the naphthalene core.

Experimental Protocol

Target: Dimethyl 1,4-dihydroxy-naphthalene-2,3-dicarboxylate Scale: 10 mmol basis

Reagents:

-

Phthalide (1.34 g, 10 mmol)

-

Dimethyl Acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)

-

LiHMDS (Lithium Hexamethyldisilazide) (1.0 M in THF, 22 mL, 2.2 equiv)

-

Solvent: Anhydrous THF (50 mL)

-

Quench: 1M HCl

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Anion Generation: Add the LiHMDS solution dropwise over 10 minutes. Stir for 30 minutes at -78°C. The solution typically turns bright orange/red, indicating the formation of the phthalide anion.

-

Addition of Electrophile: Dissolve DMAD in 5 mL THF. Add this solution dropwise to the cold anion mixture. Critical: Maintain temperature below -70°C to prevent polymerization of DMAD.

-

Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. The color will darken. Stir at 0°C for an additional 1 hour.

-

Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/DCM.

-

Self-Validation Check: The product should appear as a pale yellow solid. 1H NMR will show a characteristic singlet for the hydroxyl protons (exchangeable) and the aromatic ABCD system of the unsubstituted ring.

-

Part 3: Functional Applications & Data

Medicinal Chemistry: The Naphthoquinone Route

The 1,4-dihydroxy product is an immediate precursor to 1,4-naphthoquinones , a class of compounds with potent antifungal and anticancer activity.

-

Transformation: Oxidation of the 1,4-dihydroxy core using Cerium Ammonium Nitrate (CAN) or DDQ yields the 1,4-quinone.

-

Mechanism of Bioactivity: These quinones act as Michael acceptors for cellular thiols (glutathione depletion) and generate superoxide radicals via redox cycling, triggering apoptosis in cancer cells (e.g., lung cancer lines A549).

Table 1: Comparative Bioactivity of Naphthalene-2,3-Dicarboxylate Derivatives

| Compound Class | Key Substituents (1,4-pos) | Target Organism/Cell Line | Mechanism | Ref |

| Naphthoquinol | 1,4-Dihydroxy | Candida albicans | Precursor to active quinone | [1] |

| Naphthoquinone | 1,4-Dioxo (Quinone) | A549 (Lung Cancer) | ROS Generation / Mitochondrial Arrest | [2] |

| Phthaldehyde | 2,3-Dicarboxaldehyde | C. albicans | ASADH Inhibition | [3] |

Materials Science: Naphthalene Diimides (NDIs)

The 2,3-dicarboxylate motif is essential for synthesizing "core-extended" NDIs.

-

Workflow: Saponification of the diester

Anhydride formation -

Property: High electron affinity (n-type semiconductor).

Visualization: Divergent Synthesis Workflow

Caption: Divergent utility of the dicarboxylate core into pharmaceutical (left) and optoelectronic (right) streams.

References

-

Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones. Molecules, 2012.[3]

-

High selectivity and significant cytotoxicity of rare earth naphthalene dicarboxylate complexes on non-small cell lung cancer cells. Dalton Transactions, 2020.

-

Naphthalene-2,3-Dicarboxaldehyde | ASADH Inhibitor. MedChemExpress.

-

Hauser-Kraus Annulation. Organic Reactions, Vol 107.

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 2024.

Sources

- 1. Hauser-Kraus Annulation Initiated Multi-Cascade Reactions for Facile Access to Functionalized and Fused Oxazepines, Carbazoles and Phenanthridinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties [mdpi.com]

Methodological & Application

Synthesis of diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate from diethyl succinate

Application Note: De Novo Synthesis of Diethyl 1,4-Diethoxynaphthalene-2,3-Dicarboxylate via Base-Promoted Annulation

Executive Summary

The synthesis of highly functionalized naphthalene cores is critical in the development of advanced materials, organic pigments, and pharmaceutical intermediates[1]. This compound serves as a versatile, high-purity building block in these domains. This application note delineates a robust, self-validating two-step synthetic protocol starting from commercially available diethyl succinate and o-phthalaldehyde. The methodology leverages a base-promoted double aldol-type condensation (annulation) followed by a bis-O-alkylation to achieve high yields and purity[2].

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, it is imperative to understand that successful organic synthesis relies on the precise orchestration of electronic and steric factors. This protocol is divided into two logical transformations:

Phase 1: Base-Promoted Annulation (Ring Closure) The reaction utilizes sodium ethoxide (NaOEt) in absolute ethanol. The choice of NaOEt is highly deliberate: it acts as a strong base to deprotonate the α-carbon of diethyl succinate, generating a reactive enolate, while its ethoxide nature prevents unwanted transesterification of the diethyl ester groups. The enolate undergoes a sequential nucleophilic addition to the highly electrophilic aldehyde carbons of o-phthalaldehyde. Subsequent dehydration and spontaneous aromatization—driven by the thermodynamic stability of the resulting naphthalene ring—yield the intermediate diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate[3].

Phase 2: SN2 Bis-O-Alkylation The intermediate possesses two acidic phenolic hydroxyl groups. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the phenols, yet mild enough to prevent the hydrolysis of the ester moieties. The reaction is conducted in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF poorly solvates the resulting phenoxide anions, leaving them "naked" and highly nucleophilic. Ethyl iodide (EtI) is utilized as the alkylating agent due to the superior leaving-group ability of iodine, facilitating a rapid and clean Sₙ2 displacement[2].

Quantitative Reaction Parameters

The following table summarizes the critical physicochemical parameters and stoichiometric relationships for both synthetic stages.

| Parameter | Step 1: Base-Promoted Annulation | Step 2: Bis-O-Alkylation |

| Primary Reactants | o-Phthalaldehyde, Diethyl succinate | Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate, Ethyl iodide |

| Catalyst / Base | Sodium ethoxide (NaOEt) (2.5 eq) | Potassium carbonate (K₂CO₃) (4.0 eq) |

| Solvent System | Absolute Ethanol (EtOH) | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 78 °C (Reflux) | 60 °C |

| Reaction Time | 3 – 4 hours | 4 – 6 hours |

| Target Intermediate/Product | Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | This compound |

| Physical State | Solid (Precipitate upon acidification) | Solid (Recrystallized) |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Intermediate (Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate)

-

Enolate Generation : In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.5 eq) in absolute ethanol (0.5 M) under an inert nitrogen atmosphere. Add diethyl succinate (1.1 eq) dropwise at 0 °C. Stir for 15 minutes.

-

Condensation : Dissolve o-phthalaldehyde (1.0 eq) in absolute ethanol and add it dropwise to the reaction mixture over 30 minutes to prevent localized thermal spikes.

-

Reflux & Monitoring : Heat the mixture to reflux (78 °C) for 3–4 hours.

-

Self-Validation Checkpoint: The solution will transition from a pale yellow to a deep, dark red/brown. This chromic shift is a direct visual confirmation of extended conjugation and successful aromatization.

-

-

Quenching & Protonation : Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify with 1M HCl until the pH reaches 2-3.

-

Self-Validation Checkpoint: Immediate formation of a precipitate must occur. This confirms the successful protonation of the water-soluble sodium phenoxide salt into the organic-soluble diol. A lack of precipitation indicates incomplete condensation or insufficient acidification.

-

-

Isolation : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to afford the pure intermediate[4].

Protocol 2: Synthesis of the Target (this compound)

-

Deprotonation : Dissolve the purified diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K₂CO₃ (4.0 eq). Stir at room temperature for 30 minutes.

-

Self-Validation Checkpoint: The mixture will darken slightly, confirming the formation of the highly conjugated phenoxide dianion.

-

-

Alkylation : Add ethyl iodide (4.0 eq) dropwise. (Caution: EtI is a volatile alkylating agent; perform strictly in a fume hood).

-

Heating : Warm the reaction to 60 °C and stir for 4–6 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The target product will migrate significantly higher (lower polarity) than the diol starting material, validating the conversion of hydroxyls to ethers.

-

-

Workup & Isolation : Cool the mixture and pour it into a 5-fold volume of ice-cold distilled water. Stir vigorously until a crude precipitate forms. Filter under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts.

-

Purification : Recrystallize the crude solid from a hexane/ethyl acetate mixture to yield the pure this compound[1].

Pathway Visualization

The following diagram maps the mechanistic logic and workflow of the two-step synthesis.

Figure 1: Mechanistic workflow for the two-step synthesis of the target naphthalene derivative.

References

-

PrepChem. "Synthesis of diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate." Prepchem.com.[Link]

- Google Patents. "US4062955A - Analgesic basic naphthalene derivatives.

Sources

Application Note: Protocol for the Ethylation of Diethyl 1,4-Dihydroxynaphthalene-2,3-dicarboxylate

Abstract

This application note details a robust protocol for the synthesis of diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate via the ethylation of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (CAS 59883-07-7).[1] The transformation utilizes a Williamson ether synthesis approach, optimizing the nucleophilic substitution (

Introduction & Mechanistic Insight

Substrate Analysis

The starting material, diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate, possesses two phenolic hydroxyl groups at the 1 and 4 positions.[1] These groups are electronically modified by the ortho-ester moieties at positions 2 and 3.

-

Acidity: The electron-withdrawing ester groups increase the acidity of the phenols (

< 10), facilitating deprotonation by weak bases like potassium carbonate ( -

Steric Hindrance: The proximity of the ethyl ester chains creates a crowded environment around the phenoxide oxygen, potentially retarding the rate of the second alkylation step.[1]

-

Oxidation Risk: 1,4-Dihydroxynaphthalenes are prone to oxidation to 1,4-naphthoquinones.[1] An inert atmosphere is critical.[1]

Reaction Mechanism

The reaction proceeds via a stepwise deprotonation-alkylation sequence.

-

Activation:

deprotonates the hydroxyl group to form a resonance-stabilized phenoxide anion. -

Substitution: The phenoxide attacks the electrophilic carbon of ethyl iodide (EtI), displacing iodide.[1]

-

Repeat: The process repeats for the second hydroxyl group.

Figure 1: Stepwise mechanistic pathway for the bis-ethylation of the naphthalene core.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | CAS No.[1][2][3][4][5][6] | Notes |

| Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | Substrate | 1.0 | 59883-07-7 | Store at 4°C; protect from light. |

| Ethyl Iodide (EtI) | Alkylating Agent | 5.0 - 8.0 | 75-03-6 | Light sensitive; use fresh. Excess drives reaction.[1] |

| Potassium Carbonate ( | Base | 5.0 | 584-08-7 | Anhydrous; finely ground powder is essential. |

| Acetone | Solvent | - | 67-64-1 | HPLC grade; dried over molecular sieves. |

| DMF (Alternative) | Solvent | - | 68-12-2 | Use if reaction stalls in acetone. |

Method A: Standard Acetone Reflux (Recommended)

This method is preferred for its ease of workup and milder conditions.

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

) or Argon. -

Dissolution: Charge the RBF with Substrate (1.0 eq) and anhydrous Acetone (concentration ~0.2 M, e.g., 5 mL per 1 mmol).

-

Activation: Add

(5.0 eq) in a single portion. Stir at room temperature for 15 minutes. The solution may darken (yellow/orange) as the phenoxide forms. -

Alkylation: Add Ethyl Iodide (4.0 eq) dropwise via syringe.

-

Reflux: Heat the mixture to a gentle reflux (

) with vigorous stirring. -

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC after 12 hours.

-

Checkpoint: If mono-ethylated intermediate persists (lower

than product, higher than SM), add an additional 2.0 eq of Ethyl Iodide and continue reflux for 12-24 hours.

-

-

Workup:

-

Purification:

-

Dissolve residue in minimal hot Ethanol or Ethyl Acetate.

-

Recrystallize by cooling to 4°C. Alternatively, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Method B: Enhanced DMF Procedure (For Difficult Substrates)

Use this method if Method A yields incomplete conversion due to steric hindrance.

-

Solvent Switch: Use anhydrous DMF instead of acetone.

-

Temperature: Heat to 60-80°C . Note: Do not exceed 80°C to prevent decomposition of Ethyl Iodide.

-

Workup Variation:

Expected Results & Characterization

Physical Properties[10]

-

Appearance: The pure product is typically a white to pale yellow crystalline solid .

-

Note: A reddish/brown hue indicates oxidation to naphthoquinone derivatives. Recrystallization usually removes these impurities.[1]

Analytical Data (Expected)

-

TLC:

~0.6-0.7 (Hexane:EtOAc 4:1). Product moves significantly higher than the diol ( -

NMR (

-

MS (ESI):

expected at approx.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Incomplete Reaction (Mono-ethyl) | Steric hindrance at pos 2/3 esters blocking pos 1/4. | Add catalytic KI (Finkelstein condition) or switch to Method B (DMF) . Increase EtI equivalents. |

| Dark Red/Brown Product | Oxidation of substrate to quinone. | Ensure strict Inert Atmosphere ( |

| Low Yield | Loss of product during workup (water solubility). | The product is lipophilic. Ensure thorough extraction of the aqueous layer if using Method B. |

References

-

Synthesis of Naphthalene Derivatives

-

See European Patent Office, "Benzo(f)isoindol-2-ylphenyl acetic acid derivatives," Patent EP1814864, Description 1a (Synthesis of Diethyl 1,4-bis(propyloxy)...).[1] This reference validates the

/Acetone/Reflux protocol for 1,4-dialkoxynaphthalene-2,3-dicarboxylates. -